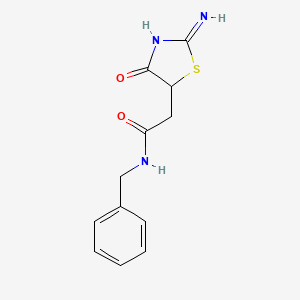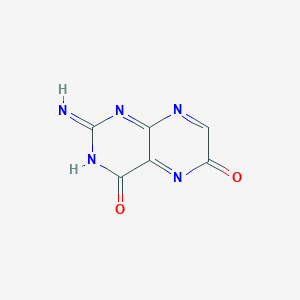
2-Iminopteridine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminopteridine-4,6-dione is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iminopteridine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,6-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow synthesis and green chemistry principles are often employed to enhance production.
Chemical Reactions Analysis
Types of Reactions: 2-Iminopteridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and interactions with biological targets.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of a wide range of analogs with diverse properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles and nucleophiles can be employed under mild to moderate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted pteridines, which can be further explored for their biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research focuses on its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iminopteridine-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of folate metabolism, disruption of DNA synthesis, and interference with cellular signaling processes.
Comparison with Similar Compounds
2-Aminopteridine: Shares structural similarities but differs in its biological activity and chemical reactivity.
4,6-Dioxo-2-pteridinecarboxamide: Another pteridine derivative with distinct properties and applications.
Pterin: A naturally occurring compound with a similar core structure but different functional groups.
Uniqueness: 2-Iminopteridine-4,6-dione stands out due to its unique combination of chemical stability, reactivity, and potential for diverse applications. Its ability to undergo various chemical modifications makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H3N5O2 |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
2-iminopteridine-4,6-dione |
InChI |
InChI=1S/C6H3N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H2,7,11,13) |
InChI Key |
CXWZHRPMPVTPKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)NC(=O)C2=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12344805.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4,7a-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B12344817.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)

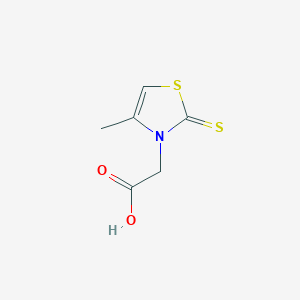

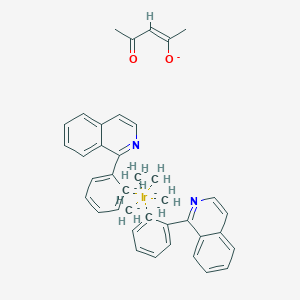
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(4+)](/img/structure/B12344856.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)
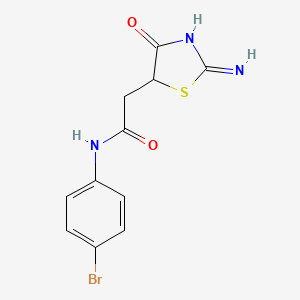
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B12344871.png)
